molecular formula C6H3Cl2F2N B1409910 3,4-Dichloro-2,5-difluoroaniline CAS No. 1806329-22-5

3,4-Dichloro-2,5-difluoroaniline

Cat. No.: B1409910
CAS No.: 1806329-22-5
M. Wt: 197.99 g/mol
InChI Key: BZNUORCPJLNKNH-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,5-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dichloro-2,5-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination. The general synthetic route can be summarized as follows:

    Nitration Reaction: The starting material, such as 3,4-dichloronitrobenzene, undergoes nitration to introduce nitro groups.

    Reduction Reaction: The nitro groups are then reduced to amino groups using reducing agents like iron powder or catalytic hydrogenation.

    Diazotization Reaction: The amino groups are converted to diazonium salts through diazotization using sodium nitrite and hydrochloric acid.

    Fluorination Reaction: The diazonium salts are then subjected to fluorination using reagents like hydrogen fluoride or other fluorinating agents to introduce fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like iron powder, catalytic hydrogenation, or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3,4-Dichloro-2,5-difluoroaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: This compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2,5-difluoroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of its use.

Comparison with Similar Compounds

    3,4-Dichloroaniline: Similar in structure but lacks the fluorine atoms.

    2,5-Difluoroaniline: Similar in structure but lacks the chlorine atoms.

    3,5-Dichloro-2,4-difluoroaniline: Another closely related compound with different substitution patterns.

Uniqueness: 3,4-Dichloro-2,5-difluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies where these properties are advantageous.

Properties

IUPAC Name

3,4-dichloro-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)6(10)5(4)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNUORCPJLNKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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